3-(Chloromethyl)cyclobutan-1-amine;hydrochloride
Description
3-(Chloromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine featuring a chloromethyl (–CH2Cl) substituent at the 3-position of the cyclobutane ring, with the amine group at the 1-position. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications. This compound is classified as a "building block" in organic chemistry, suggesting its utility in pharmaceutical or materials science research .
Properties
IUPAC Name |
3-(chloromethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOZJYUTITFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride typically involves the chloromethylation of cyclobutan-1-amine. This process can be carried out using chloromethylating agents such as formaldehyde and hydrochloric acid under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of diverse amine derivatives.
- Cyclization Reactions: It can undergo cyclization to produce more complex cyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Table 1: Reaction Types Involving 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of Cl with nucleophiles | Various amine derivatives |
| Cyclization | Formation of larger cyclic structures | Complex organic molecules |
| Reduction | Conversion to secondary or tertiary amines | Modified amine derivatives |
Medicinal Chemistry
Research has indicated potential therapeutic applications for this compound. The amine functionality is crucial for biological activity, making it a candidate for drug development.
- Anticancer Agents: Preliminary studies suggest that derivatives of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride may exhibit cytotoxic effects against certain cancer cell lines.
- Neurotransmitter Modulators: The compound's ability to interact with neurotransmitter systems is under investigation, potentially leading to new treatments for neurological disorders.
Case Study: Anticancer Activity
A study conducted on modified cyclobutane derivatives demonstrated significant inhibition of tumor growth in xenograft models, indicating the potential of this class of compounds in cancer therapy .
Materials Science
In materials science, 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is explored for its role in synthesizing polymers and specialty materials.
- Polymerization Initiators: Its chloromethyl group can initiate polymerization reactions, leading to the development of novel polymeric materials with specific properties.
- Functionalized Surfaces: The compound can be used to functionalize surfaces in coatings and adhesives, enhancing adhesion properties and chemical resistance.
Table 2: Applications in Materials Science
| Application | Description | Example Uses |
|---|---|---|
| Polymerization Initiators | Initiates reactions to form polymers | Specialty coatings |
| Surface Functionalization | Modifies surfaces for improved properties | Adhesives and sealants |
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity or function. This interaction can affect various biochemical pathways and processes, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(chloromethyl)cyclobutan-1-amine hydrochloride, highlighting differences in substituents, molecular properties, and applications:
*Note: The molecular weight of 3-(chloromethyl)cyclobutan-1-amine hydrochloride is calculated based on its inferred formula (C₅H₁₁Cl₂N).
Key Structural and Functional Differences:
Substituent Effects: Halogenated Groups: The chloromethyl group (–CH₂Cl) in the target compound provides a reactive site for nucleophilic substitution or cross-coupling reactions, unlike the non-halogenated methyl group in 3-methylcyclobutan-1-amine hydrochloride . Fluoromethyl vs. Chloromethyl: The fluoromethyl analog () exhibits higher electronegativity but lower leaving-group ability compared to chloromethyl, influencing its stability and reactivity . Aromatic vs. Aliphatic Substituents: Compounds like trans-3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride () introduce aromaticity, enabling π-π stacking interactions relevant to drug design .
Methoxy groups () donate electron density via resonance, increasing the amine’s basicity compared to electron-withdrawing chloromethyl groups .
Applications :
- Halogenated derivatives (e.g., chloromethyl, fluoromethyl) are prioritized in medicinal chemistry for their ability to participate in covalent bonding or serve as radiolabels .
- Aromatic-substituted cyclobutanes () are leveraged in kinase inhibitor development due to their planar geometry and target-binding affinity .
Biological Activity
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is a synthetic compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by a chloromethyl group attached to a cyclobutane ring, allows for distinct reactivity patterns that can influence various biochemical pathways. This article delves into the biological activity of this compound, including its mechanisms of action, chemical reactivity, and potential applications in medicine and industry.
The molecular formula of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is C5H11Cl2N, with a molecular weight of 156.05 g/mol. The synthesis typically involves chloromethylation of cyclobutan-1-amine using agents like formaldehyde and hydrochloric acid under controlled conditions. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The chloromethyl group can be substituted with other nucleophiles (e.g., amines or thiols).
- Oxidation and Reduction : It can be oxidized to form cyclobutanone derivatives or reduced to yield cyclobutan-1-amine derivatives.
- Hydrolysis : Hydrolysis of the hydrochloride salt yields the free amine and hydrochloric acid.
The biological activity of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity enables it to act as an irreversible enzyme inhibitor, which can significantly alter enzyme activity and influence various metabolic pathways.
Potential Molecular Targets
The compound interacts with several molecular targets, including:
- Enzymes : It may inhibit specific enzymes by binding to their active sites.
- Receptors : Potential modulation of receptor activity could lead to therapeutic effects in various conditions.
Biological Activity
Research indicates that 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride exhibits notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis triggered by its interaction with cellular proteins .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Enzyme Inhibition :
- Researchers investigated the inhibition of a specific enzyme involved in metabolic pathways. The results indicated that 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride effectively reduced enzyme activity in a dose-dependent manner.
-
Cytotoxicity Assays :
- A study conducted on human cancer cell lines showed that treatment with the compound resulted in significant cell death compared to controls. This suggests potential applications in cancer therapy.
- Antimicrobial Testing :
Comparison with Similar Compounds
To understand the unique properties of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride, it is useful to compare it with similar compounds:
| Compound | Structure Type | Key Differences |
|---|---|---|
| Cyclobutan-1-amine | Amine | Lacks chloromethyl group |
| 3-(Bromomethyl)cyclobutan-1-amine | Brominated derivative | Contains bromomethyl instead of chloromethyl |
| 3-(Hydroxymethyl)cyclobutan-1-amine | Hydroxyl derivative | Contains hydroxymethyl group |
The presence of the chloromethyl group in 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride enhances its reactivity and potential applications compared to these analogs .
Q & A
Q. What are the optimized synthetic routes for 3-(Chloromethyl)cyclobutan-1-amine hydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by chloromethylation and amine hydrochloride salt preparation. For example:
Start with cyclobutanone derivatives; introduce chloromethyl groups via nucleophilic substitution (e.g., using ClCH₂MgBr) .
Convert the ketone to an amine via reductive amination (e.g., NaBH₄ or H₂/Pd-C) .
Purify via recrystallization (ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity .
Key challenges include controlling side reactions (e.g., over-alkylation). Monitoring via TLC or GC-MS ensures reaction progress .
Q. Which analytical techniques are most effective for characterizing 3-(Chloromethyl)cyclobutan-1-amine hydrochloride?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies cyclobutane ring protons (δ 2.5–4.0 ppm) and chloromethyl groups (δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 164.05 for C₅H₁₀Cl₂N) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers .
- Light Sensitivity : The chloromethyl group is prone to photodegradation; use amber glassware .
- Hydrolysis : Susceptible to nucleophilic attack in aqueous media; use anhydrous solvents (e.g., DMF, DMSO) for reactions .
Advanced Research Questions
Q. What reaction mechanisms govern the reactivity of the chloromethyl group in this compound?
- Methodological Answer : The chloromethyl group undergoes SN1 or SN2 pathways depending on steric hindrance:
- SN1 : Favored in polar solvents (e.g., ethanol), forming a resonance-stabilized carbocation intermediate .
- SN2 : Observed in less hindered analogs; confirmed via kinetic isotope effects or stereochemical inversion studies .
Mechanistic studies use deuterated solvents or chiral substrates to track substitution pathways .
Q. How does the cyclobutane ring’s stereochemistry influence biological activity?
- Methodological Answer :
- Conformational Rigidity : The cyclobutane ring restricts rotation, enhancing binding affinity to target proteins (e.g., enzymes or GPCRs) .
- Stereoisomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate cis vs. trans isomers .
- Activity Correlation : Compare isomers in bioassays (e.g., IC₅₀ in enzyme inhibition) to determine pharmacologically active conformers .
Q. Can this compound serve as a precursor for bioactive molecules in drug discovery?
- Methodological Answer :
- Library Synthesis : React the amine with sulfonyl chlorides or acylating agents to generate derivatives for high-throughput screening .
- Target Engagement : Use SPR (surface plasmon resonance) to measure binding kinetics with targets like serotonin receptors .
- Case Study : Analogous cyclobutane derivatives show promise in CNS drug development due to blood-brain barrier penetration .
Q. How can conflicting reactivity data in literature be resolved for this compound?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, fixed solvent ratios) .
- Advanced Kinetics : Use stopped-flow NMR or time-resolved IR to monitor intermediate formation .
- Computational Validation : Compare DFT-calculated activation energies with experimental results to identify dominant pathways .
Methodological and Safety Considerations
Q. What in silico tools predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., cyclin-dependent kinases) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales .
- ADMET Prediction : SwissADME estimates bioavailability, toxicity, and metabolic pathways .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
- Waste Disposal : Neutralize with 10% NaOH before disposal to mitigate environmental release of chlorinated byproducts .
- Emergency Response : In case of exposure, rinse with copious water and seek medical evaluation for possible alkylating agent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
